N-Benzyl-2-chloro-N-ethylnicotinamide
Description
Properties
IUPAC Name |
N-benzyl-2-chloro-N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-2-18(11-12-7-4-3-5-8-12)15(19)13-9-6-10-17-14(13)16/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTSXMRXCFWYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-N-ethylnicotinamide typically involves the reaction of 2-chloronicotinic acid with benzylamine and ethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-N-ethylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) or a catalyst (e.g., Pd/C) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields a new amide.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
Chemistry
N-Benzyl-2-chloro-N-ethylnicotinamide serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to yield different derivatives.
Biological Research
This compound is being investigated for potential biological activities, including:
- Antimicrobial Properties: Studies have indicated that derivatives of nicotinamide exhibit significant antimicrobial activity.
- Anticancer Effects: Preliminary research suggests that this compound may inhibit cancer cell growth through specific molecular interactions.
Medical Applications
Research is ongoing to explore the therapeutic potential of this compound in treating diseases where nicotinamide derivatives have shown efficacy. Its mechanism of action may involve modulating enzyme activity or interfering with cellular pathways relevant to disease progression.
Industrial Uses
In the industrial sector, this compound is utilized in developing specialty chemicals and materials. Its role as a precursor in synthesizing other compounds makes it valuable for producing pharmaceuticals and agrochemicals.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound could reduce proliferation rates of specific cancer cell lines. Further research is needed to elucidate its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-N-ethylnicotinamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Differences
The nicotinamide group in N-Benzyl-2-chloro-N-ethylnicotinamide differentiates it from other chloroacetamide derivatives. Below is a comparison with structurally related compounds:
Key Observations :
Reactivity Trends :
Bioactivity Insights
- N-Benzyl-2-(3-chloro-4-hydroxyphenylacetamide) : Demonstrated biological activity in studies targeting halogenated natural product analogues, possibly as antimicrobial or cytotoxic agents .
Biological Activity
N-Benzyl-2-chloro-N-ethylnicotinamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a specific substitution pattern that influences its chemical and biological properties. The presence of a benzyl group and a chlorine atom in the structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.
| Microorganism | Inhibition Concentration (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Caspase activation |
| HT-29 (Colon Cancer) | 15 | Caspase activation |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or interfere with cellular pathways critical for microbial growth and cancer cell survival. Further research is needed to elucidate the precise molecular interactions.
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound, suggesting potential for therapeutic applications in treating infections caused by resistant strains.
- Cancer Cell Line Studies : In a controlled laboratory setting, this compound was administered to various cancer cell lines. The compound demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, highlighting its potential as a targeted anticancer agent.
Q & A
Q. What synthetic methodologies are effective for synthesizing N-Benzyl-2-chloro-N-ethylnicotinamide?
To synthesize N-Benzyl-2-chloro-N-ethylnicotinamide, common approaches involve coupling reactions using nicotinamide derivatives and halogenated intermediates. For example:
- Acylation of amines : React 2-chloronicotinic acid derivatives with N-benzyl-N-ethylamine in the presence of coupling agents like EDCI/HOBt or acyl chlorides (e.g., methyl 3-(chlorocarbonyl)propanoate) under inert conditions .
- Hydrogenation : Use Pd/C under H₂ to reduce intermediates, as demonstrated in analogous nicotinamide syntheses .
- Optimization : Adjust reaction time (1–18 hours) and solvents (e.g., CH₂Cl₂ or MeOH) based on intermediate stability .
Q. How can researchers confirm the molecular structure of this compound?
X-ray crystallography is the gold standard for structural confirmation:
- Data collection : Use single crystals grown via slow evaporation. Monoclinic systems (e.g., space group P2₁) are common for similar nicotinamide derivatives .
- Refinement : Employ SHELXL for small-molecule refinement, ensuring low R factors (<0.05) and high data-to-parameter ratios (>10:1) .
- Validation : Compare bond lengths (e.g., C–C ≈ 1.50 Å) and angles with analogous structures in the Cambridge Structural Database .
Q. What analytical techniques ensure purity and identity during synthesis?
- Chromatography : Use silica gel column chromatography (eluting with chloroform or acetone) for purification .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z ≈ 275 for C₁₅H₁₄ClNO₂ analogs) .
- TLC : Monitor reaction progress with UV-active spots .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?
- Modification sites : Vary the benzyl group (e.g., electron-withdrawing substituents) or chloro position to assess bioactivity .
- Biological assays : Test analogs against target proteins (e.g., enzymes or receptors) using fluorescence polarization or surface plasmon resonance (SPR) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities, referencing PubChem-derived SMILES notations for ligand preparation .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Data reconciliation : Compare NMR shifts with density functional theory (DFT)-calculated spectra (e.g., using Gaussian 16) .
- Crystallographic refinement : Re-analyze twinned or low-resolution datasets using SHELXL’s TWIN/BASF commands .
- Cross-validation : Employ complementary techniques like IR spectroscopy or elemental analysis to confirm functional groups and stoichiometry .
Q. What computational strategies predict intermolecular interactions in crystallographic packing?
- Hirshfeld surface analysis : Map close contacts (e.g., C–H⋯O or π-π interactions) using CrystalExplorer .
- Packing energy calculations : Use PIXEL (in CLP software) to quantify contributions from dispersion forces in monoclinic systems .
- Comparative studies : Analyze analogs (e.g., 2-chloro-4-methylphenoxy derivatives) to identify packing trends influenced by substituents .
Q. How do reaction conditions influence stereochemical outcomes?
- Catalyst selection : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in nicotinamide derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, reducing racemization .
- Temperature control : Lower temperatures (0–25°C) minimize epimerization in sensitive intermediates .
Methodological Notes
- Avoid commercial sources : Prioritize synthesis protocols over purchasing (e.g., Kanto Reagents’ catalogs are excluded per guidelines) .
- Data transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) and cite SHELX programs appropriately .
- Ethical compliance : Adhere to safety protocols (e.g., S24/25 for skin/eye protection) when handling halogenated intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
